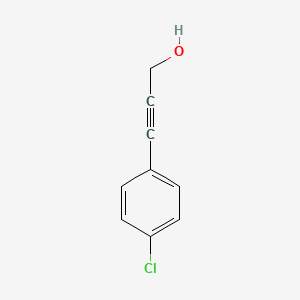

3-(4-Chlorophenyl)prop-2-yn-1-ol

Description

3-(4-Chlorophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative characterized by a terminal hydroxyl group (-CH₂OH) attached to a carbon-carbon triple bond (C≡C) and a 4-chlorophenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in click chemistry, cycloadditions, and cross-coupling reactions. The electron-withdrawing chlorine atom at the para position enhances electrophilicity, influencing reactivity in substitution and addition reactions . Its molecular formula is C₉H₇ClO, with a molecular weight of 166.6 g/mol. The propargyl alcohol moiety (-C≡C-CH₂OH) is reactive, enabling participation in Huisgen azide-alkyne cycloadditions and Suzuki-Miyaura couplings .

Properties

IUPAC Name |

3-(4-chlorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARLJMFYTTUPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399432 | |

| Record name | 3-(4-chlorophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37614-57-6 | |

| Record name | 3-(4-chlorophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Chlorophenyl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

Oxidation: 3-(4-Chlorophenyl)prop-2-yn-1-one or 3-(4-Chlorophenyl)propanoic acid.

Reduction: 3-(4-Chlorophenyl)prop-2-en-1-ol or 3-(4-Chlorophenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-(4-Chlorophenyl)prop-2-yn-1-ol serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, such as:

- Oxidation: Producing 4-chlorophenylpropiolic acid.

- Reduction: Yielding derivatives like 1-(4-chlorophenyl)propan-1-ol .

Biological Applications

Research has indicated that this compound may exhibit biological activity, particularly in enzyme inhibition studies. It has potential applications in:

- Enzyme Inhibition Studies: Investigating its role as an inhibitor for specific enzymes involved in biochemical pathways, which could lead to altered cellular functions .

- Antimicrobial Activity: Preliminary studies suggest it may disrupt microbial cell membranes or inhibit essential enzymes critical for microbial survival .

Medicinal Chemistry

This compound is explored as an intermediate in the synthesis of drugs with potential therapeutic effects, including:

- Anti-inflammatory Agents: Its derivatives are being studied for their ability to modulate inflammatory pathways.

- Anticancer Compounds: The compound's structure may allow it to interact with cancer cell pathways, making it a candidate for further pharmacological studies .

Case Study: Antimicrobial Properties

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, suggesting its potential use as a lead compound for developing new antimicrobial agents.

Case Study: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers found that this compound effectively inhibited specific enzymes related to cancer progression. This finding supports its potential role in cancer therapeutics.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides.

Comparison with Similar Compounds

Key Observations :

- Electron Effects: Chloro (-Cl) and nitro (-NO₂) groups enhance electrophilicity, directing reactions to meta/para positions. Methoxy (-OCH₃) donates electrons, increasing nucleophilicity .

- Solubility: Nitro derivatives exhibit higher polarity (TPSA = 66) but lower solubility in non-polar solvents compared to chloro analogs .

- Melting Points: Chalcone derivatives (e.g., 3-(4-chlorophenyl)-1-(quinolin-3-yl)prop-2-en-1-one) show higher melting points (453–455 K) due to π-π stacking and rigid structures .

This compound

- Click Chemistry : Reacts with azides to form triazoles under Cu(I) catalysis .

- Cross-Coupling : Used in Suzuki-Miyaura reactions with aryl halides (e.g., 1,8-diiodonaphthalene) to construct polyaromatic systems .

- Hydrogen Bonding : The -OH group facilitates crystallization and supramolecular assembly .

Analogous Compounds

- Nitro Derivative (3-(4-nitrophenyl)prop-2-yn-1-ol): Enhanced reactivity in nucleophilic substitutions due to -NO₂ stabilization of transition states .

- Methoxy Derivative : Participates in Friedel-Crafts alkylation with acetylacetone, yielding 91% product via acid catalysis .

- Iodo-Naphthalene Hybrid (18d): Used in domino Suzuki/Diels-Alder reactions for fluoranthene synthesis (71% yield) .

Biological Activity

3-(4-Chlorophenyl)prop-2-yn-1-ol, also known as 1-(4-chlorophenyl)-prop-2-yn-1-ol, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of propargyl alcohol with 4-chlorobenzaldehyde. The process is efficient, yielding high purity products. For instance, in one study, the compound was synthesized with a yield of 99% under optimized conditions using IBX (iodobenzene diacetate) as an oxidizing agent in DMSO .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives, it was found that this compound showed inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be notably low, suggesting strong antibacterial potential .

Anticancer Activity

Another area of interest is the compound's anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Apoptosis Induction : The compound activates caspases, which are critical for the apoptotic process.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed following treatment with this compound, contributing to its cytotoxic effects .

Study on Antimicrobial Activity

In a comparative study involving various phenolic compounds, this compound was tested against a panel of microbial strains. The results indicated that it outperformed many known antibiotics in terms of efficacy against resistant strains .

Study on Anticancer Effects

A detailed investigation into the anticancer properties was conducted using human breast cancer cell lines (MCF-7). The results showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis compared to untreated controls. Flow cytometry analysis confirmed an increase in sub-G1 population indicative of apoptotic cells .

Data Summary

| Property | Observation |

|---|---|

| Synthesis Yield | 99% |

| MIC (Antibacterial) | Low values against S. aureus and E. coli |

| Apoptosis Induction | Activation of caspase pathways |

| Cell Cycle Impact | G2/M phase arrest |

| ROS Generation | Increased levels post-treatment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.